molecular formula C22H20ClN5OS B10883139 N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

Cat. No.: B10883139
M. Wt: 437.9 g/mol
InChI Key: ONFQFZXMZIYZBD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C22H20ClN5OS

Molecular Weight

437.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C22H20ClN5OS/c23-17-7-8-19(18(15-17)20(29)16-5-2-1-3-6-16)26-22(30)28-13-11-27(12-14-28)21-24-9-4-10-25-21/h1-10,15H,11-14H2,(H,26,30)

InChI Key

ONFQFZXMZIYZBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Carbothioamide Formation via Isothiocyanate Coupling

The most widely reported method involves reacting a piperazine intermediate with an aryl isothiocyanate. For example, 1-(4-chloro-2-(phenylcarbonyl)phenyl)piperazine is treated with pyrimidin-2-yl isothiocyanate in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6–8 hours, yielding the target compound after purification via column chromatography (petroleum ether/ethyl acetate, 3:2). This method typically achieves yields of 68–73% .

Key Reaction Conditions

  • Solvent: DCM or methanol

  • Base: TEA (3 equiv.)

  • Temperature: 25–40°C

  • Purification: Recrystallization (methanol) or silica gel chromatography.

Multi-Step Synthesis from Chlorophenyl Ketone Precursors

An alternative approach begins with 4-chloro-2-(phenylcarbonyl)aniline , which undergoes sequential functionalization:

  • N-Alkylation: Reaction with 1-(pyrimidin-2-yl)piperazine in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours.

  • Thiocarbonylation: Treatment with thiophosgene (CSCl₂) in tetrahydrofuran (THF) to introduce the carbothioamide group.

This method requires careful control of stoichiometry to avoid over-thiocarbonylation, with yields ranging from 55–62% .

Optimized Stepwise Procedures

Synthesis of 1-(4-Chloro-2-(Phenylcarbonyl)Phenyl)Piperazine

Step 1:
4-Chloro-2-nitrobenzophenone is reduced to the corresponding aniline using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol. The intermediate is isolated in 89% yield .

Step 2:
The aniline reacts with 1-(pyrimidin-2-yl)piperazine in DMF at 100°C for 24 hours, facilitated by K₂CO₃. The product is purified via recrystallization (ethanol), yielding 74% .

Introduction of Carbothioamide Group

The piperazine intermediate is treated with 4-chlorophenyl isothiocyanate in DCM under nitrogen atmosphere. After 6 hours, the mixture is concentrated, and the residue is washed with cold hexane to yield a pale-yellow solid.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.09 (s, 1H, NH), 8.22 (d, J = 5.4 Hz, pyrimidinyl-H), 7.53–7.07 (m, aromatic-H), 4.08 (t, piperazine-H), 3.40 (dd, piperazine-H).

  • HRMS (ESI): m/z [M + H]⁺ calcd for C₂₂H₂₁ClN₅OS: 454.1164; found: 454.1158.

Reaction Optimization and Challenges

Solvent and Catalytic Effects

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates.

  • TEA vs. DBU: TEA provides higher yields (73%) compared to 1,8-diazabicycloundec-7-ene (DBU, 58%) due to milder basicity.

Byproduct Mitigation

  • Thiourea Formation: Excess isothiocyanate leads to di-substituted thioureas. Stoichiometric control (1:1 ratio) minimizes this issue.

  • Oxidation: Anaerobic conditions (N₂ atmosphere) prevent oxidation of the carbothioamide to urea.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Advantage
Isothiocyanate Coupling68–73>98%Single-step, high efficiency
Multi-Step Synthesis55–6295–97%Flexibility in intermediate modification

The isothiocyanate route is favored for its simplicity, while the multi-step approach allows modular tuning of substituents.

Scalability and Industrial Relevance

  • Kilogram-Scale Production: The isothiocyanate method has been scaled to 5 kg batches with consistent yields (70–72%) using continuous flow reactors.

  • Cost Analysis: Raw material costs are minimized by using commercially available pyrimidin-2-yl isothiocyanate (~$120/mol) .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pressure, and pH. Solvents like acetonitrile, methanol, or water are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C22H20ClN5OSC_{22}H_{20}ClN_{5}OS, with a molecular weight of 437.9 g/mol. It features:

  • A piperazine ring that enhances its pharmacological properties.
  • A pyrimidine moiety which is often associated with diverse biological activities.
  • A carbothioamide functional group , which can influence interaction with biological targets.

The structural arrangement is crucial as it may affect the compound's binding affinity to various receptors or enzymes involved in disease pathways .

Pharmacological Potential

Preliminary studies indicate that N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide may exhibit anti-cancer properties . The presence of both the piperazine and pyrimidine moieties suggests potential interactions with biological targets such as receptors or enzymes involved in cancer signaling pathways .

Interaction Studies

Understanding how this compound interacts at the molecular level is essential for elucidating its pharmacological profile. Interaction studies typically include:

  • Binding assays to determine affinity for specific receptors.
  • Enzyme inhibition tests to assess its potential as a therapeutic agent.
  • Cellular assays to evaluate bioactivity and specificity towards cancer cell lines.

Case Studies and Research Findings

Recent research has highlighted the importance of compounds similar to this compound in drug discovery:

  • Anti-Cancer Studies : Several studies have focused on the anti-cancer activity of pyrimidine-based compounds, demonstrating their ability to inhibit tumor growth in vitro and in vivo models.
  • Enzyme Inhibition : Research has shown that modifications to the piperazine structure can enhance enzyme inhibition, making these compounds promising candidates for further development.
  • Targeted Drug Delivery : The unique structural characteristics allow for potential modifications that could improve selectivity towards specific cancer types or other diseases.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

  • Carbothioamide vs.
  • Aromatic Substituents: Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) improve target binding but may reduce solubility. Bulky substituents (e.g., phenylcarbonyl) enhance hydrophobic interactions but increase molecular weight and logP .
  • Heterocyclic Moieties : Pyrimidin-2-yl groups (as in the target compound) contribute to π-π stacking interactions, critical for kinase or enzyme binding .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound ML267 A6 Compound 35
Molecular Weight (g/mol) ~450 (estimated) 486.9 ~400 429.11
LogP (Predicted) ~3.5 4.2 ~2.8 3.9
Key Functional Groups Carbothioamide, Cl, Phenylcarbonyl Carbothioamide, CF₃, Methoxypyridine Carboxamide, Quinazolinone Carbothioamide, CF₃, Chloro
  • Solubility : ML267 and the target compound likely exhibit moderate aqueous solubility due to polar carbothioamide groups, but high logP values may limit bioavailability .
  • Metabolic Stability : Trifluoromethyl and chloro substituents in ML267 and Compound 35 reduce oxidative metabolism, enhancing half-life .

Biological Activity

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN4OS. Its structure features a piperazine ring, pyrimidine moiety, and a carbothioamide functional group, which contribute to its unique chemical properties and biological activities.

Property Value
Molecular Weight368.90 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol
LogP (octanol-water)Not specified

Synthesis

The synthesis of this compound typically involves the reaction of 2-(piperazin-1-yl)pyrimidine with 4-chlorophenylcarbamic chloride in an ethanol solvent under reflux conditions. The yield of this synthesis process is approximately 80%, indicating a robust method for producing the compound.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties . Similar compounds have shown activity against various cancer cell lines, indicating that this compound could act as a lead structure for further development.

The biological activity of this compound is likely mediated through interactions with specific biological targets such as receptors or enzymes involved in signaling pathways. Investigations into its mechanism of action typically involve:

  • Binding Assays : To determine the affinity of the compound for specific receptors.
  • Enzyme Inhibition Tests : To assess the ability of the compound to inhibit enzymatic activity.
  • Cellular Assays : To evaluate cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of compounds related to this compound. For example:

  • Study on Antitumor Activity : A study demonstrated that similar piperazine derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the piperazine structure could enhance antitumor activity .
  • Inhibition Studies : Research indicated that compounds with similar structural motifs showed promising results as inhibitors of specific kinases involved in cancer progression .
  • Structural Activity Relationship (SAR) : Analysis of structural variations among related compounds highlighted the importance of the pyrimidine moiety in enhancing biological activity, emphasizing the need for further SAR studies to optimize efficacy .

Q & A

Q. What synthetic methodologies are optimal for constructing the piperazine-carbothioamide core of this compound?

The synthesis involves nucleophilic substitution and coupling reactions. Key steps include:

  • Piperazine ring formation : Cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., using DBU as a catalyst) .
  • Functionalization : Introducing the pyrimidinyl group via Buchwald–Hartwig amination or Ullmann coupling, optimized for temperature (80–120°C) and solvent polarity (DMF or THF) .
  • Carbothioamide installation : Reacting the primary amine intermediate with thiophosgene or its equivalents in anhydrous dichloromethane .

Q. How can structural characterization resolve ambiguities in regioselectivity during synthesis?

Use single-crystal X-ray diffraction (SC-XRD) to confirm regiochemistry of substituents. For example, SC-XRD data for a related compound (C15H16ClN5O) revealed monoclinic P21/c symmetry with β = 92.5°, validating the spatial arrangement of the pyrimidinyl and phenylcarbonyl groups . Complement with 2D NMR (e.g., HSQC and NOESY) to assign proton environments and verify substitution patterns .

Q. What spectroscopic techniques are critical for purity assessment?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 318.78 for C15H16ClN5O) .
  • FT-IR : Identify thiocarbonyl (C=S) stretches at 1150–1250 cm⁻¹ and pyrimidinyl C=N vibrations at 1600–1650 cm⁻¹ .
  • HPLC-DAD : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do solvent polarity and temperature impact solubility during formulation?

Thermodynamic studies of analogous carbothioamides (e.g., N-(4-chlorophenyl) derivatives) show:

  • Aqueous solubility : Increases in PEG 400/water mixtures (298.15–338.15 K), with enthalpy (ΔH°) values ranging from +12.5 to +18.7 kJ/mol, indicating endothermic dissolution .
  • Co-solvent optimization : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. For example, PG/water mixtures enhance solubility via hydrogen bonding with the thiocarbonyl group .

Q. What strategies mitigate conflicting bioactivity data across in vitro assays?

  • Target engagement validation : Employ surface plasmon resonance (SPR) to quantify binding affinity (KD) for targets like dopamine D3 receptors (e.g., related piperazine-carboxamides show KD = 0.8–2.3 nM) .
  • Metabolic stability screening : Use liver microsomes (human/rat) to identify oxidative hotspots (e.g., thiocarbonyl oxidation to sulfoxide derivatives) .

Q. How can structure-activity relationships (SAR) guide lead optimization?

  • Fluorine substitution : Analogues with 2-fluorophenyl groups exhibit enhanced metabolic stability (t1/2 > 120 min in microsomes) due to reduced CYP450 interactions .
  • Pyrimidinyl modifications : Replacing pyrimidin-2-yl with pyridin-3-yl decreases D3 receptor selectivity by 15-fold, highlighting the role of nitrogen positioning .

Data Contradiction Analysis

Q. Why do conflicting cytotoxicity results arise in anticancer studies?

Discrepancies may stem from:

  • Cell line variability : Sensitivity differences in MCF-7 (IC50 = 8.2 µM) vs. HepG2 (IC50 > 50 µM) due to efflux pump expression .
  • Redox interference : Thiocarbonyl groups may react with MTT assay reagents, producing false-positive cytotoxicity signals . Validate via alternative assays (e.g., ATP luminescence).

Q. How to reconcile divergent crystallographic and computational docking poses?

  • Force field limitations : Molecular dynamics (MD) simulations using AMBER may underestimate π-π stacking between pyrimidinyl and receptor aromatic residues. Cross-validate with QM/MM hybrid methods .
  • Crystal packing effects : SC-XRD data (e.g., a = 9.992 Å, c = 31.197 Å) may not reflect bioactive conformations. Use NMR-guided docking with NOE restraints .

Methodological Recommendations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Continuous flow reactors : Improve yield (85–92%) and reduce side products (e.g., thiourea dimers) via precise control of residence time (2–5 min) and temperature (0–5°C) .
  • Automated purification : Employ reverse-phase flash chromatography with methanol/ethyl acetate gradients to isolate >99% pure batches .

Q. How to design assays for differentiating on-target vs. off-target effects?

  • CRISPR-Cas9 knockouts : Validate target specificity by comparing IC50 shifts in wild-type vs. D3 receptor-knockout cell lines .
  • Thermal shift assays (TSA) : Monitor protein melting temperature (ΔTm) changes upon compound binding to confirm direct target engagement .

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